3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone is a complex organic compound that features a unique combination of functional groups, including an imidazo[1,2-a]pyridine ring, a phenyl group, a morpholino group, and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This method includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of specific reagents such as tert-butyl hydroperoxide (TBHP) and iodine (I2) to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. detailed industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholino groups.
Common Reagents and Conditions
Oxidation: TBHP, iodine (I2)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone involves its interaction with specific molecular targets and pathways. For instance, compounds containing the imidazo[1,2-a]pyridine scaffold have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and cancer progression . The compound’s effects are mediated through binding to the active site of the target enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
Similar Compounds
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride: Shares the imidazo[1,2-a]pyridine core but differs in the functional groups attached.
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives: Similar imidazo[1,2-a]pyridine scaffold with different substituents.
Uniqueness
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone is unique due to the presence of the morpholino sulfone group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16ClN3O3S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
4-[3-(6-chloroimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C17H16ClN3O3S/c18-14-4-5-17-19-16(12-20(17)11-14)13-2-1-3-15(10-13)25(22,23)21-6-8-24-9-7-21/h1-5,10-12H,6-9H2 |
InChI Key |
UVORGQQQNGAPST-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.